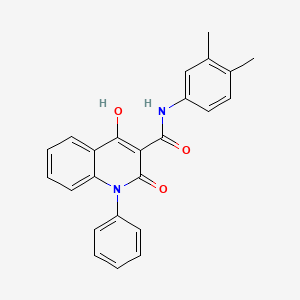

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

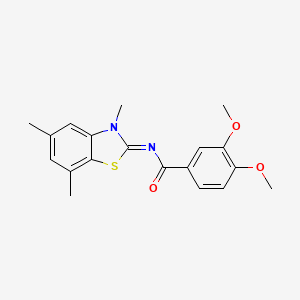

The compound “N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has amide and hydroxy functional groups, which can participate in various chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

A series of coumarin and quinolinone-3-aminoamide derivatives, including N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was synthesized and evaluated for their potential in inhibiting cancer cell growth. The structural characteristics of these compounds were confirmed through X-ray diffraction analysis, revealing the cis conformation of the amide bond due to intramolecular hydrogen bonds (Matiadis et al., 2013).

Antimicrobial Applications

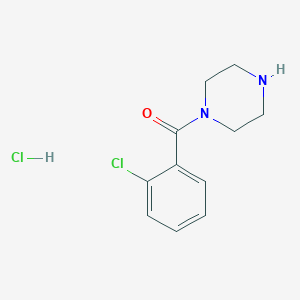

Research into quinazolinone and thiazolidinone derivatives demonstrated their potential as antimicrobial agents. A study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities, showing significant antimicrobial properties (Desai et al., 2011).

Anti-inflammatory and Immunological Activities

Derivatives of gatifloxacin, including 1,4-dihydroquinoline-3-carboxamide and 1,4-dihydroquinoline-3-carbohydrazide, were identified as potential anti-inflammatory agents. These compounds exhibited potent effects on the oxidative burst activity of whole blood phagocytes, neutrophils, and macrophages, as well as inhibitory effects on T-cell proliferation, indicating their relevance in immunomodulatory applications (Sultana et al., 2013).

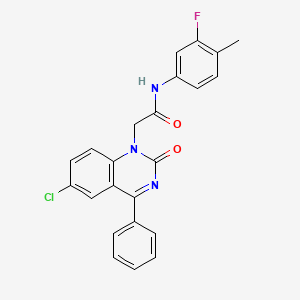

Anticancer Activity

A study on 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids highlighted their potential as anti-proliferative agents against various cancer cell lines. These compounds were evaluated for their in vitro anti-proliferative activity, with some showing considerable activity, supported by molecular docking studies against tubulin protein (Banu et al., 2017).

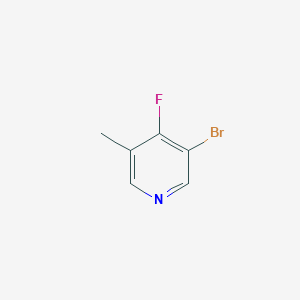

Chemical Reactivity and Modification Studies

Investigations into the chemical reactivity of quinoline derivatives have led to insights into their regioselective N-ethylation reactions, which are pertinent for understanding the molecular structure and potential pharmacological activities. Such studies contribute to the broader knowledge of synthesizing and modifying quinoline derivatives for various biomedical applications (Batalha et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its reactivity and potential uses, and research into its safety and environmental impact .

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-13-17(14-16(15)2)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-14,27H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDBIYHEDHLPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)